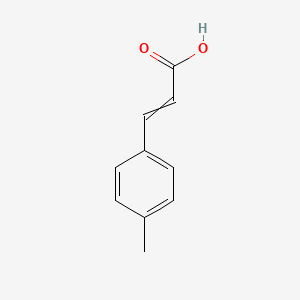

4-Methylcinnamic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314899 | |

| Record name | 4-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | 4-Methylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylcinnamic Acid: A Technical Guide for Researchers

Introduction

4-Methylcinnamic acid, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1] These compounds are characterized by a phenyl group attached to an acrylic acid moiety.[1] Specifically, this compound features a methyl group at the para-position (position 4) of the phenyl ring.[1] It serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. These properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1866-39-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][4][5] |

| Molecular Weight | 162.19 g/mol | [1][2][3][4] |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | [1][4] |

| Synonyms | p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid | [1] |

| Appearance | White to light yellow or pale cream crystalline powder | [1][4][6] |

| Melting Point | 196-202 °C | [1][4][6][7] |

| Solubility | Soluble in DMSO | [1][8] |

| SMILES | Cc1ccc(cc1)\C=C\C(O)=O | [1][4][7] |

| InChI | 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [6][7] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde (B123495) and malonic acid.[1]

Materials:

-

4-Methylbenzaldehyde

-

Malonic acid

-

Piperidine (B6355638) (catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzaldehyde and malonic acid in ethanol.

-

Add a catalytic amount of piperidine and a small amount of pyridine to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms leading to T-cell activation in drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altering expression of cinnamic acid 4-hydroxylase in transgenic plants provides evidence for a feedback loop at the entry point into the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methylcinnamic acid

An In-depth Technical Guide to 4-Methylcinnamic Acid: Physicochemical Properties and Experimental Protocols

Introduction

This compound, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1] It is characterized by a phenyl group substituted with a methyl group at the para (4-position) and an α,β-unsaturated carboxylic acid moiety.[2] This structure provides multiple reactive sites, making it a versatile building block in organic synthesis and medicinal chemistry.[3] Derivatives of this compound have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and relevant biological pathways.

Physical and Chemical Properties

The fundamental are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6] |

| Molecular Weight | 162.19 g/mol | [1][6][7] |

| CAS Number | 1866-39-3 | [1][5][7] |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | [1][5][6] |

| Synonyms | p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid | [1][6] |

| Appearance | White to light yellow or pale cream crystalline powder | [1][5][8] |

| Melting Point | 196-202 °C | [1][5][7][9] |

| Boiling Point | 300.8 °C at 760 mmHg (estimate) | [10] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication), ethanol (B145695), acetone, and chloroform. Insoluble in water. | [1][10][11] |

| pKa | 4.48 | [10] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Technique | Data | References |

| ¹H NMR | (300 MHz, DMSO-d6) δ: 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.42 (d, J = 16.2 Hz, 1H), 2.32 (s, 3H). | [12] |

| ¹³C NMR | (75 MHz, DMSO-d6) δ: 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05. | [12] |

| IR (ATR) | Characteristic peaks for C=O (carbonyl) of the carboxylic acid and C=C double bonds. | [13][14] |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to the molecular weight. | [6][13] |

Experimental Protocols

This section details methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound via Perkin Reaction

This protocol describes a common method for synthesizing this compound.[15]

Materials:

-

4-methylbenzaldehyde

-

Acetic anhydride (B1165640)

-

Anhydrous sodium acetate

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium carbonate solution

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzaldehyde, acetic anhydride, and anhydrous sodium acetate.[15]

-

Reaction: Heat the mixture under reflux at 160 °C for one hour with continuous stirring.[15]

-

Work-up and Isolation: After cooling slightly, pour the hot mixture into water and boil for 15-20 minutes to hydrolyze unreacted acetic anhydride.[15]

-

Add a saturated solution of sodium carbonate until the solution is basic. This converts the product to its soluble sodium salt.[15]

-

Filter the hot solution to remove any byproducts.[15]

-

Precipitation: Acidify the cool filtrate with concentrated HCl to precipitate the this compound.[15]

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture to obtain the pure compound.[15]

-

Characterization: Confirm the structure and purity of the synthesized product using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.[15]

Caption: General workflow for the synthesis of this compound.

Synthesis of this compound Amides

This protocol provides a general method for synthesizing amide derivatives from this compound.[3]

Materials:

-

This compound

-

Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Desired amine

Procedure:

-

Acid Chloride Formation: Reflux a suspension of this compound in an excess of thionyl chloride for 4 hours.[3]

-

Remove the excess thionyl chloride under reduced pressure.[3]

-

Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.[3]

-

Amide Formation: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.[3]

-

Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.[3]

-

Allow the reaction to proceed to completion.

-

Work-up and Purification: Perform an appropriate aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Biological Evaluation: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[3]

Materials:

-

Human cancer cell line (e.g., A-549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

Derivatives of cinnamic acid have been shown to modulate various signaling pathways involved in inflammation and cancer.[3][16] For instance, they can exhibit anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway.

Analytical Workflow

A standard workflow for the characterization of synthesized this compound is crucial for confirming its identity and purity.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties. Its versatile structure allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers and scientists in the fields of chemistry and drug development to utilize this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, predominantly trans, 99% 5 g | Request for Quote [thermofisher.com]

- 6. This compound | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-メチル桂皮酸 (主成分trans体) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1866-39-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Supplier | Aromatic Intermediate in Bulk [cinnamic-acid.com]

- 11. This compound | Antifungal | TargetMol [targetmol.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

solubility of 4-Methylcinnamic acid in different solvents

An In-depth Technical Guide on the Solubility of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Given the limited availability of extensive quantitative data for this compound, this guide incorporates data for the closely related parent compound, trans-Cinnamic acid, as a valuable reference point for understanding its solubility behavior. Empirical determination of solubility for this compound is strongly recommended for specific applications.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in public literature. However, some data has been reported by commercial suppliers.

Table 1: Reported Solubility of this compound

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (339.11 mM) | Sonication is recommended to facilitate dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (616.56 mM) | Ultrasonic treatment and warming to 37°C may be necessary.[2] |

Note on Conflicting Data: The differing solubility values for DMSO may be attributed to variations in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination.[2]

Illustrative Solubility Data of trans-Cinnamic Acid

The following table presents the solubility of trans-Cinnamic acid in various organic solvents at different temperatures. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.[2]

Table 2: Solubility of trans-Cinnamic Acid in Various Alcohols at Different Temperatures [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 283.15 | 115.6 |

| 293.15 | 168.2 | |

| 303.15 | 239.8 | |

| 313.15 | 335.1 | |

| 323.15 | 459.7 | |

| 333.15 | 620.1 | |

| Ethanol | 283.15 | 102.1 |

| 293.15 | 148.5 | |

| 303.15 | 212.1 | |

| 313.15 | 296.8 | |

| 323.15 | 410.2 | |

| 333.15 | 559.8 | |

| 1-Propanol | 283.15 | 89.7 |

| 293.15 | 130.5 | |

| 303.15 | 186.4 | |

| 313.15 | 262.1 | |

| 323.15 | 364.5 | |

| 333.15 | 499.2 | |

| n-Butanol | 283.15 | 78.9 |

| 293.15 | 114.8 | |

| 303.15 | 164.2 | |

| 313.15 | 231.5 | |

| 323.15 | 323.1 | |

| 333.15 | 446.5 | |

| Isopropyl Alcohol | 283.15 | 85.3 |

| 293.15 | 124.1 | |

| 303.15 | 177.5 | |

| 313.15 | 250.3 | |

| 323.15 | 349.8 | |

| 333.15 | 482.1 | |

| Isobutyl Alcohol | 283.15 | 72.4 |

| 293.15 | 105.3 | |

| 303.15 | 150.9 | |

| 313.15 | 213.1 | |

| 323.15 | 298.1 | |

| 333.15 | 412.8 |

Qualitative Solubility

This compound is generally soluble in several organic solvents and shows low solubility in water.

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Ether | Soluble |

| Water | Insoluble / Slightly soluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound.

Isothermal Shake-Flask Method

This is a widely recognized method for determining the equilibrium solubility of a compound in a given solvent.[2]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the container in a constant-temperature shaker bath and agitate for an extended period, typically 24-72 hours, to ensure equilibrium is reached.[2] The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient time at the constant temperature to ensure the undissolved solid forms a sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.[2] The syringe should be pre-heated or pre-cooled to the equilibration temperature to avoid precipitation or dissolution during transfer.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.[2]

Gravimetric Analysis

This method directly measures the amount of solute dissolved in a known quantity of solvent.

Methodology:

-

Sample Collection: Accurately weigh a specific volume or mass of the filtered saturated solution obtained from the isothermal shake-flask method into a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or using a vacuum oven at a temperature below the solvent's boiling point and the solute's decomposition temperature.[2]

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.[2]

UV-Vis Spectrophotometry

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry provides a sensitive method for determining concentration.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute an accurately measured aliquot of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration using the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method followed by either gravimetric or UV-Vis analysis.

Caption: Experimental workflow for solubility determination.

References

Unveiling 4-Methylcinnamic Acid: A Journey Through its Discovery and Scientific Evolution

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 4-Methylcinnamic acid, a compound of significant interest to researchers, scientists, and drug development professionals. From its early synthesis in the late 19th century to its current role as a versatile building block in medicinal chemistry, this document traces the scientific journey of this important molecule.

From 19th Century Labs to Modern Applications: A Historical Perspective

The story of this compound begins in the fertile ground of 19th-century organic chemistry. While the exact date of its first synthesis is not definitively documented in a single, seminal publication, its emergence is intrinsically linked to the development of key synthetic reactions and the exploration of cinnamic acid derivatives by pioneering chemists. The Perkin reaction, developed by William Henry Perkin in 1868, provided a general method for the synthesis of unsaturated aromatic acids. This reaction, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), laid the groundwork for the creation of a wide array of substituted cinnamic acids.

Following this, the Knoevenagel condensation, established by Emil Knoevenagel, offered another versatile route to these compounds. Historical records and chemical registries from the late 19th and early 20th centuries show the appearance of "p-Methylzimtsäure," the German name for this compound, in the work of prominent chemists such as Einhorn, Gabriel, Fischer, and Liebermann. This indicates that the compound was being synthesized and studied within this period, likely through the application of these newly discovered synthetic methods to p-tolualdehyde (4-methylbenzaldehyde).

Initially, the interest in this compound and its analogs was primarily academic, focusing on the understanding of reaction mechanisms and the physicochemical properties of this class of compounds. However, as the field of medicinal chemistry advanced, the true potential of this compound as a scaffold for bioactive molecules began to be realized.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1866-39-3 |

| Melting Point | 196-202 °C |

| Boiling Point (est.) | 300.6 °C |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone; Slightly soluble in water |

| pKa (at 25°C) | 4.56 |

| logP (o/w) | 2.870 (estimated) |

Key Experimental Protocols

The synthesis of this compound is most commonly achieved through two well-established named reactions: the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

This reaction involves the condensation of p-tolualdehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.

Methodology:

-

A mixture of p-tolualdehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux.

-

The reaction mixture is then poured into water to precipitate the crude product.

-

The crude this compound is purified by recrystallization, typically from ethanol (B145695) or an ethanol-water mixture.

Knoevenagel Condensation

This method utilizes the reaction of p-tolualdehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a catalytic amount of piperidine (B6355638).

Methodology:

-

p-Tolualdehyde and malonic acid are dissolved in pyridine.

-

A catalytic amount of piperidine is added, and the mixture is heated.

-

The reaction is followed by decarboxylation to yield this compound.

-

The product is isolated by acidification and purified by recrystallization.

A Versatile Scaffold in Drug Discovery

In contemporary research, this compound has emerged as a valuable and versatile starting material in the synthesis of novel bioactive compounds.[1] Its phenylpropanoid structure, featuring a carboxylic acid, an alkene, and a substituted phenyl ring, provides multiple reactive sites for chemical modification.[1] This has led to the development of a diverse library of derivatives with a wide spectrum of pharmacological activities, including:

-

Anticancer Activity: Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines.[1]

-

Anti-inflammatory Activity: The scaffold has been utilized to create compounds that modulate inflammatory pathways.[1]

-

Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives have a long history of antimicrobial use, and synthetic analogs derived from this compound have demonstrated promising activity against a range of pathogens.[1]

Visualizing the Synthesis

To further elucidate the synthetic pathways, the following diagrams, generated using the DOT language, illustrate the core reactions.

The Future of this compound

The journey of this compound from a subject of academic curiosity in the 19th century to a key building block in modern drug discovery highlights the enduring value of fundamental chemical research. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, the potential for creating novel and impactful therapeutic agents based on the this compound scaffold remains a promising frontier for scientists and researchers.

References

An In-depth Technical Guide to the Natural Sources of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, is a naturally occurring compound that has garnered significant interest in the scientific community. Its presence in various botanical sources, coupled with its potential biological activities, makes it a molecule of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the biosynthetic pathways that govern its formation.

Natural Occurrences of this compound

This compound is found in a limited number of natural sources, primarily within the plant kingdom and in bee products. The most well-documented sources include:

-

Cinnamon (Cinnamomum cassia): The bark of Cinnamomum cassia Presl is a prominent source of various cinnamic acid derivatives. While quantitative data for this compound is not extensively reported, analyses of related compounds in cinnamon essential oil provide valuable insights. For instance, a study identified cis-2-methoxycinnamic acid as a major constituent (43.06%) of C. cassia essential oil, suggesting that methylated cinnamic acid derivatives can be present in significant amounts. Another study quantified trans-cinnamic acid in various Cinnamomum species, with concentrations in the bark of C. loureirii reaching up to 16.97 mg/g of the extract. The presence of these related compounds strongly indicates that this compound is a natural constituent of cinnamon.

-

Propolis: This resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources is a rich reservoir of bioactive compounds, including various phenolic acids and their esters. Cinnamic acid and its derivatives are frequently identified in propolis samples. While the exact concentration of this compound can vary depending on the geographical origin and the botanical sources available to the bees, its presence has been confirmed through chemical analyses of propolis extracts.

Quantitative Data Summary

The following table summarizes the available quantitative data for cinnamic acid and its derivatives in the identified natural sources. It is important to note that direct quantification of this compound is limited in the current literature; therefore, data for closely related compounds are provided to offer a comparative perspective.

| Compound | Natural Source | Plant Part/Product | Concentration | Analytical Method |

| cis-2-Methoxycinnamic acid | Cinnamomum cassia | Essential Oil | 43.06% | GC-MS |

| trans-Cinnamic acid | Cinnamomum loureirii | Bark (MeOH extract) | 16.97 mg/g | HPLC |

| trans-Cinnamic acid | Commercial Cinnamon Powder A | Powder (MeOH extract) | 47.60 mg/g | HPLC |

| trans-Cinnamic acid | Commercial Cinnamon Powder C | Powder (MeOH extract) | 22.87 mg/g | HPLC |

Experimental Protocols

Extraction of Cinnamic Acids from Cinnamomum cassia Bark

This section outlines two efficient methods for extracting cinnamic acids and their derivatives from cinnamon bark.

a) Ultrasonic-Assisted Extraction (UAE)

-

Principle: This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds.

-

Protocol:

-

Sample Preparation: Grind dried Cinnamomum cassia bark into a fine powder (particle size < 0.5 mm).

-

Extraction:

-

Accurately weigh 5 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 70% ethanol (B145695) as the extraction solvent.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Wash the residue with an additional 20 mL of the extraction solvent.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.

-

-

Storage: Store the dried extract at -20°C for further analysis.

-

b) Microwave-Assisted Extraction (MAE)

-

Principle: MAE employs microwave energy to heat the solvent and plant matrix directly and rapidly. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent.

-

Protocol:

-

Sample Preparation: Prepare the cinnamon bark powder as described for UAE.

-

Extraction:

-

Place 2 g of the powdered bark into a microwave extraction vessel.

-

Add 50 mL of 60% ethanol.

-

Seal the vessel and place it in a microwave extractor.

-

Apply a microwave power of 500 W for 5 minutes at a temperature of 80°C.

-

-

Cooling and Filtration:

-

After the extraction is complete, cool the vessel to room temperature.

-

Filter the extract as described in the UAE protocol.

-

-

Concentration and Storage: Concentrate and store the extract as outlined for UAE.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is typically used, where the nonpolar stationary phase retains the compound, and a polar mobile phase elutes it. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

-

Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Calibration: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting peak area against concentration.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that allows for their identification.

-

Methodology:

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Derivatization (Silylation):

-

Accurately weigh approximately 1 mg of the dried extract into a vial.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Signaling Pathways and Biosynthesis

This compound, as a phenylpropanoid, is synthesized in plants through the shikimate pathway. This fundamental metabolic route gives rise to the aromatic amino acid L-phenylalanine, the precursor to a vast array of secondary metabolites. The biosynthesis of cinnamic acids is a critical branch of the phenylpropanoid pathway, which plays a central role in plant defense, structural support, and signaling.

Phenylpropanoid Biosynthesis Pathway

The key enzymatic steps leading to the formation of cinnamic acids and their derivatives are illustrated below.

Role in Plant Defense Signaling

Cinnamic acid and its derivatives are integral components of the plant's defense arsenal (B13267) against pathogens and environmental stressors. Their accumulation is often induced upon pathogen attack, where they can act as signaling molecules to activate downstream defense responses.

Conclusion

This compound is a naturally occurring phenylpropanoid with confirmed presence in Cinnamomum cassia and propolis. While further research is needed to establish its precise concentrations in a wider range of natural sources, the methodologies for its extraction and quantification are well-established. Its origin from the phenylpropanoid pathway underscores its potential role in plant biochemistry and defense mechanisms, making it a compelling target for future investigations in drug discovery and development. The protocols and information presented in this guide provide a solid foundation for researchers to explore the natural occurrences and biological significance of this intriguing molecule.

spectroscopic data of 4-Methylcinnamic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylcinnamic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.5 (approx.) | broad s | - | 1H | -COOH |

| 7.57 | d | 8.1 | 2H | Ar-H (ortho to CH=CH) |

| 7.55 | d | 16.2 | 1H | Ar-CH=CH- |

| 7.22 | d | 8.1 | 2H | Ar-H (ortho to CH₃) |

| 6.45 | d | 15.9 | 1H | Ar-CH=CH- |

| 2.32 | s | - | 3H | -CH₃ |

| Solvent: DMSO-d₆, Frequency: 300 MHz[2] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.81 | C=O (Carboxylic Acid) |

| 144.02 | =CH- (Alkene) |

| 140.20 | Ar-C (quaternary, attached to CH₃) |

| 131.61 | Ar-C (quaternary, attached to alkene) |

| 129.58 | Ar-CH |

| 128.22 | Ar-CH |

| 118.18 | =CH- (Alkene) |

| 21.05 | -CH₃ |

| Solvent: DMSO-d₆, Frequency: 75 MHz[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1688 | Strong | C=O stretch (Carboxylic Acid)[4] |

| 1625 | Medium | C=C stretch (Alkene) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |

| 980 | Strong | =C-H bend (trans-Alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The molecular weight of this compound is 162.19 g/mol .

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion)[5] |

| 147 | Medium | [M - CH₃]⁺ |

| 117 | High | [M - COOH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.[6] Standard acquisition parameters for each type of nucleus should be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of dry this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a pellet press.[7]

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the sample from any volatile impurities before it enters the mass spectrometer.

-

Data Acquisition: Inject the sample solution into the GC. The sample is vaporized and carried through the GC column by an inert gas. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by Electron Ionization - EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Biological Activities of 4-Methylcinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a versatile scaffold in medicinal chemistry. Its structure, featuring a substituted phenyl ring, a carboxylic acid moiety, and an α,β-unsaturated carbonyl system, provides multiple avenues for chemical modification. This has led to the synthesis of a diverse library of derivatives, including esters and amides, which have demonstrated a wide spectrum of pharmacological activities. These derivatives are promising candidates for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Amide | Methyl-substituted amide of this compound | A-549 (Lung) | 11.38[1] |

| Amide | Methyl-substituted amide of 4-hydroxy-3-methylcinnamic acid | A-549 (Lung) | 10.36[1] |

| Amide | Methyl-substituted amide of 3-hydroxy-4-methylcinnamic acid | A-549 (Lung) | 11.06[1] |

| Ester | Oleanolic acid-4-methylcinnamic acid ester conjugate (Compound 44e) | MCF-7 (Breast) | 1.79[2] |

| Ester | Glycyrrhetinic acid-4-methylcinnamic acid ester conjugate (Compound 44o) | HeLa (Cervical) | 1.35[2] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Cinnamic acid and its derivatives have a history of use as antimicrobial compounds, and synthetic analogs derived from this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of different functional groups onto the 4-methylcinnamoyl backbone can enhance their potency and broaden their spectrum of activity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

| Derivative Type | Specific Derivative | Microorganism | MIC (µg/mL) |

| Acid | This compound | Saccharomyces cerevisiae | >100 |

| Ester | Methyl 4-methylcinnamate | Staphylococcus aureus | >256 |

| Ester | Ethyl 4-methylcinnamate | Staphylococcus aureus | >256 |

| Ester | Butyl 4-methylcinnamate | Staphylococcus aureus | 125 |

| Amide | 1-(4-Methylcinnamoyl)piperidine | Staphylococcus aureus | 62.5 |

| Amide | N-Benzyl-4-methylcinnamamide | Escherichia coli | 125 |

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like lipoxygenases (LOX) and the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

Quantitative data on the direct anti-inflammatory activity of a wide range of this compound derivatives is an area of ongoing research. However, studies on related cinnamic acid derivatives provide insights into their potential. For instance, certain cinnamic acid derivatives have been shown to inhibit lipoxygenase with IC50 values in the micromolar range. A study on symmetric cinnamic derivatives showed significant inhibition of pro-inflammatory cytokines IL-6 and TNF-α.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Amide Derivatives

Objective: To synthesize amide derivatives of this compound for biological evaluation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., oxalyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

The desired primary or secondary amine

-

Triethylamine (B128534) (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in an excess of thionyl chloride.

-

Reflux the mixture gently for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-methylcinnamoyl chloride.

-

Amidation: Dissolve the crude 4-methylcinnamoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of 4-methylcinnamoyl chloride to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude amide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A-549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic microorganisms.

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator set at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Lipoxygenase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound derivatives on the enzyme lipoxygenase.

Materials:

-

Soybean lipoxygenase (LOX)

-

Linoleic acid (substrate)

-

Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

-

Add the soybean lipoxygenase solution to the mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the lipoxygenase activity.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.

General Experimental Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Inhibition of the NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.

Inhibition of Matrix Metalloproteinase (MMP) Activity

Caption: Proposed mechanism of MMP inhibition by a this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical studies against cancer cells, pathogenic microbes, and inflammatory processes highlights their potential for further development as therapeutic agents. The synthetic accessibility of these derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the study of these versatile molecules. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these promising in vitro findings into in vivo efficacy and clinical applications.

References

The Therapeutic Potential of 4-Methylcinnamic Acid: A Technical Guide for Drug Development

Introduction: 4-Methylcinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Its versatile chemical structure, featuring a substituted phenyl ring, a carboxylic acid, and an alkene moiety, provides a scaffold for the synthesis of a diverse range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its anticancer, anti-inflammatory, and antifungal properties. The following sections will delve into its mechanisms of action, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug development.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| CAS Number | 1866-39-3 | [2][3] |

| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enoic acid | [2][4] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 196-202 °C | [2][3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Slightly soluble in water | [2] |

| logP (o/w) | 2.870 (estimated) | [2] |

Therapeutic Applications and Mechanisms of Action

Research has highlighted the potential of this compound and its derivatives across several therapeutic areas. The primary areas of investigation include oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer progression and the modulation of cellular signaling pathways.[1]

A significant finding is the potent inhibitory activity of a this compound derivative, compound 44e , against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.79 µM.[5] This suggests that attaching this compound to other molecular scaffolds can significantly enhance anticancer efficacy.[5] Another derivative, 44o , showed strong activity against HeLa cells with an IC₅₀ of 1.35 µM.[5]

Signaling Pathways: While direct studies on this compound are limited, the broader class of cinnamic acid derivatives is known to modulate key signaling pathways involved in cancer, such as the NF-κB and MAPK pathways, which are central to cell proliferation and apoptosis.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Derivatives of this compound have shown potential as anti-inflammatory agents.[1] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like lipoxygenases (LOX) and the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] Cinnamic acid derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Antifungal Activity

This compound has demonstrated promising antifungal properties, acting as an "intervention catalyst" to enhance the efficacy of conventional antifungal drugs.[2][8] This is particularly relevant in the context of rising antifungal resistance. The proposed mechanism involves the disruption of the fungal cell wall, which can potentiate the effects of other cell wall-disrupting agents.[2]

While not definitively proven for the 4-methyl derivative, related cinnamic acids are known to inhibit the fungal enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[2]

Studies have shown that this compound exhibits strong antifungal activity against Saccharomyces cerevisiae cell wall integrity mutants.[7] Furthermore, when combined with antifungal agents like caspofungin or octyl gallate, it reduces their minimum inhibitory concentration (MIC), demonstrating a chemosensitizing capability.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. It is important to note that much of the existing data pertains to derivatives rather than the parent compound.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 44e | MCF-7 (Breast) | 1.79 | [5] |

| 44o | HeLa (Cervical) | 1.35 | [5] |

| 45c | L-O2 (Normal Liver) | Significant Cytotoxicity | [5] |

Table 2: Antimicrobial Activity

Direct comparative MIC data for this compound is limited. However, it is known to enhance the activity of other antifungal agents.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols outline key experimental procedures.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common method for synthesizing this compound.[3]

Materials:

-

Malonic acid

-

Piperidine (B6355638) (catalyst)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-methylbenzaldehyde and malonic acid in ethanol in a round-bottom flask.[3]

-

Add a catalytic amount of piperidine and a small amount of pyridine to the mixture.[3]

-

Reflux the reaction mixture for several hours, monitoring progress by thin-layer chromatography (TLC).[3]

-

After completion, cool the mixture to room temperature.[3]

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.[3]

-

Filter the precipitate, wash with cold water, and dry.[3]

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Human cancer cell line (e.g., A-549)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[1]

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[1]

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[2]

Materials:

-

Stock solution of this compound in DMSO

-

96-well microtiter plate

-

Growth medium (e.g., RPMI-1640)

-

Standardized inoculum of the fungal strain (e.g., Candida albicans)

Procedure:

-

Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium.[2]

-

Inoculate each well with the fungal suspension.[1]

-

Include a positive control (broth with fungi, no compound) and a negative control (broth only).[1]

-

Incubate the plates at 37 °C for 24-48 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[1]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The available data indicates significant opportunities in the development of novel anticancer, anti-inflammatory, and antifungal agents. Future research should focus on a more systematic evaluation of this compound itself, rather than just its derivatives, to fully elucidate its intrinsic bioactivity. Further investigation into its specific molecular targets and a more detailed mapping of its effects on cellular signaling pathways will be crucial for its advancement as a therapeutic candidate. The development of optimized synthetic routes and formulation strategies will also be essential for translating its preclinical potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Antifungal | TargetMol [targetmol.com]

4-Methylcinnamic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid, an alkene, and a para-substituted phenyl ring, offers multiple reactive sites for chemical modification. This allows for the creation of a diverse library of novel compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of this compound's properties, key synthetic transformations, and its application in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] Its fundamental properties are crucial for designing synthetic routes and purification procedures.

| Property | Value | Reference |

| CAS Number | 1866-39-3 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Melting Point | 196-198 °C | [2][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone; Slightly soluble in water. | [2][3] |

| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enoic acid | [2] |

Key Synthetic Transformations

The reactivity of this compound's carboxylic acid and alkene functionalities, as well as its aromatic ring, allows for a variety of synthetic modifications.

Esterification

The conversion of this compound to its corresponding esters is a common strategy to modify its physicochemical properties, such as lipophilicity and solubility, which can significantly impact biological activity.[5]

a. Fischer-Speier Esterification: This acid-catalyzed reaction is a classic and cost-effective method for ester synthesis.[6]

-

Reaction Scheme: this compound + Alcohol (in excess) --(H⁺ catalyst, Heat)--> 4-Methylcinnamate Ester + H₂O

b. Steglich Esterification: This method is suitable for substrates sensitive to strongly acidic conditions and often provides high yields under mild conditions.[6]

-

Reaction Scheme: this compound + Alcohol --(DCC, DMAP)--> 4-Methylcinnamate Ester + Dicyclohexylurea (DCU)

Quantitative Data for Esterification of Cinnamic Acids:

While specific comparative data for a wide range of alcohols with this compound is limited, the following table provides representative yields for the closely related trans-cinnamic acid, offering a useful benchmark.[5]

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Methanol (B129727) | H₂SO₄ | 4 | 85 |

| Ethanol (B145695) | H₂SO₄ | 5 | 82 |

| n-Propanol | H₂SO₄ | 6 | 78 |

| Isopropanol | H₂SO₄ | 8 | 70 |

Amidation

Amide derivatives of this compound have shown significant potential as bioactive agents, including potent cytotoxicity against cancer cell lines.[1] Amidation can be achieved through the activation of the carboxylic acid group.

a. Thionyl Chloride Method: Conversion to the acid chloride followed by reaction with an amine is a common and effective method.

-

Reaction Scheme:

-

This compound + SOCl₂ --> 4-Methylcinnamoyl chloride + SO₂ + HCl

-

4-Methylcinnamoyl chloride + R-NH₂ --> 4-Methylcinnamamide + HCl

-

b. Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate direct amide bond formation under mild conditions.[7][8]

Quantitative Data for Amidation of Cinnamic Acid:

The following data illustrates the yield of an amidation reaction of cinnamic acid with p-anisidine (B42471) using EDC as the coupling agent.[7]

| Reactants | Coupling Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Cinnamic acid, p-anisidine | EDC.HCl | Anhydrous THF | 60 | 150 | 93.1 |

Cross-Coupling Reactions

The alkene and aromatic ring of this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

a. Heck Reaction: This reaction involves the coupling of an unsaturated halide with the alkene of a this compound derivative to form a substituted alkene.[9][10]

-

General Reaction Scheme: Aryl/Vinyl-X + 4-Methylcinnamate Ester --(Pd catalyst, Base)--> Substituted 4-Methylcinnamate Ester

b. Suzuki Coupling: This powerful C-C bond-forming reaction couples an organoboron species with an aryl or vinyl halide.[11] A derivative of this compound containing a halide on the aromatic ring could be a substrate for this reaction.

-

General Reaction Scheme: (4-Methylcinnamoyl derivative)-X + R-B(OH)₂ --(Pd catalyst, Base)--> (Substituted 4-Methylcinnamoyl derivative)-R

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction[4]

Materials:

-

4-Methylbenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[4]

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the reaction mixture to 160 °C with continuous stirring for one hour.[4]

-

Allow the mixture to cool slightly and pour it into 100 mL of water in a 500 mL beaker.

-

Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[4]

-

Carefully add saturated sodium carbonate solution until the solution is basic to litmus (B1172312) paper. This converts the product to its soluble sodium salt.[4]

-

Filter the solution to remove any unreacted aldehyde.

-

Acidify the filtrate with concentrated HCl until precipitation is complete. A white precipitate of this compound will form.[4]

-

Cool the mixture in an ice bath to maximize precipitation.[4]

-

Collect the crude product by vacuum filtration and wash with cold water.[4]

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.[4]

Protocol 2: Fischer Esterification of this compound with Methanol[1][5]

Materials:

-

This compound

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Amidation of this compound via the Acid Chloride[1]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Desired amine (e.g., aniline)

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equiv.) in an excess of thionyl chloride.

-

Reflux the mixture for 4 hours to form the corresponding acid chloride.[1]

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.[1]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purify the crude amide by recrystallization or column chromatography.

Visualizations

Caption: General synthetic pathways originating from this compound.

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Applications in Drug Development

Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

-

Anticancer Activity: Certain amide derivatives have shown potent cytotoxicity against human lung cancer cell lines (A-549). The proposed mechanism often involves the inhibition of key enzymes in cancer progression, such as matrix metalloproteinases (MMPs).[1]

-